molecular formula C25H25N5O B15283908 N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline

Cat. No.: B15283908
M. Wt: 411.5 g/mol
InChI Key: OBUUYWWUWWEPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline is a complex organic compound that features a benzotriazole moiety, a morpholine ring, and a phenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline typically involves multiple steps, starting with the preparation of benzotriazole derivatives. Benzotriazole can be synthesized by the reaction of o-phenylenediamine with sodium nitrite and acetic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable coordination compounds with metal ions, which may inhibit enzyme activity. The morpholine ring and phenylethylidene group contribute to the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline is unique due to its combination of a benzotriazole moiety, morpholine ring, and phenylethylidene group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-N-(4-methylphenyl)-2-morpholin-4-yl-2-phenylethanimine

InChI

InChI=1S/C25H25N5O/c1-19-11-13-21(14-12-19)26-25(30-23-10-6-5-9-22(23)27-28-30)24(20-7-3-2-4-8-20)29-15-17-31-18-16-29/h2-14,24H,15-18H2,1H3

InChI Key

OBUUYWWUWWEPIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)N3CCOCC3)N4C5=CC=CC=C5N=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.